6-Pentylpiperidin-2-one
Overview
Description
“6-Pentylpiperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of piperidine, the parent compound of “6-Pentylpiperidin-2-one”, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo a variety of chemical reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Scientific Research Applications
Antinociceptive Activity
6-Pentylpiperidin-2-one, as a structural analogue to certain alkaloids found in toxic plants like Conium maculatum, has been studied for its antinociceptive properties. Research by Radulović et al. (2012) identified a novel alkaloid, conmaculatin, related to coniine and featuring a 2-pentylpiperidine structure. This compound demonstrated significant peripheral and central antinociceptive activity in a narrow dose range, although higher doses were lethal (Radulović et al., 2012).
Insecticidal and Repellent Properties
Compounds similar to 6-Pentylpiperidin-2-one found in the venom of the ant Monomorium delagoense have shown insecticidal and repellent properties. Jones et al. (1990) discovered new 2,6-dialkylpiperidines in this venom, highlighting their potential application in pest control (Jones et al., 1990).
Anti-microbial Agents
The synthesis and characterization of various derivatives of 6-Pentylpiperidin-2-one have revealed potent anti-bacterial and anti-fungal activities. Savithiri et al. (2022) synthesized and studied substituted diarylpiperidin-4-one oxime picrates, finding that some compounds showed significant activity against tested bacterial and fungal strains (Savithiri et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research has also delved into the transformation of piperidines, like 6-Pentylpiperidin-2-one, by specific fungi for potential therapeutic applications. Costa et al. (2017) investigated the biotransformation of various 2-methyl-6-alkylpiperidines by the fungus Neopestalotiopsis sp., indicating potential applications in medicine (Costa et al., 2017).
Biocontrol Agents
Compounds related to 6-Pentylpiperidin-2-one have been studied for their role as biocontrol agents. Daoubi et al. (2009) investigated the secondary metabolism of Trichoderma spp. and the biosynthetic pathway of 6-pentyl-2H-pyran-2-one derivatives, emphasizing their potential as biocontrol agents against plant pathogens (Daoubi et al., 2009).
properties
IUPAC Name |
6-pentylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-6-9-7-5-8-10(12)11-9/h9H,2-8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASNBHPAKGHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535287 | |
Record name | 6-Pentylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pentylpiperidin-2-one | |
CAS RN |
90432-62-5 | |
Record name | 6-Pentylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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